NSC 95397

Beschreibung

CDC25A & B inhibito

Eigenschaften

IUPAC Name |

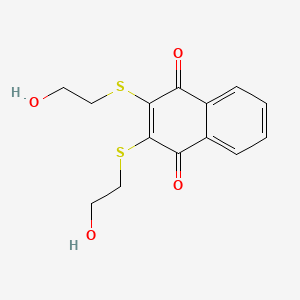

2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHDQFQDDECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294236 | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93718-83-3 | |

| Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93718-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of NSC 95397

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 95397 is a potent, cell-permeable small molecule inhibitor of dual-specificity phosphatases (DUSPs), with primary targets including the cell division cycle 25 (Cdc25) family of phosphatases and mitogen-activated protein kinase phosphatase-1 (MKP-1). By inhibiting these key regulators of cellular signaling, this compound exerts significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in colon cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and cellular consequences. The information presented herein is supported by quantitative data and detailed experimental protocols, intended to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound functions as a dual inhibitor of two critical families of phosphatases involved in cell cycle progression and stress-activated protein kinase signaling pathways.

Inhibition of Cdc25 Phosphatases

This compound is a potent inhibitor of Cdc25A, Cdc25B, and Cdc25C phosphatases. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are essential for transitions between cell cycle phases. Specifically, Cdc25A is a primary substrate for CDK2, which governs the G1/S and intra-S checkpoints, while Cdc25C activates CDK1 to facilitate entry into mitosis at the G2/M checkpoint[1]. The inhibition of Cdc25 phosphatases by this compound leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest, predominantly at the G2/M phase[1].

Inhibition of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1)

In addition to its effects on Cdc25, this compound also targets and inhibits MKP-1, a dual-specificity phosphatase that negatively regulates the activity of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinases 1 and 2 (ERK1/2)[2][3][4]. MKP-1 is frequently overexpressed in various cancers, including colon cancer, where it contributes to tumorigenesis and drug resistance. By inhibiting MKP-1, this compound leads to a sustained phosphorylation and activation of ERK1/2. Paradoxically, in some cancer contexts, sustained ERK1/2 activation can promote anti-proliferative and pro-apoptotic effects.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays.

| Target | Parameter | Value (nM) | Reference |

| Cdc25A | K_i | 32 | |

| Cdc25B | K_i | 96 | |

| Cdc25C | K_i | 40 | |

| Human Cdc25A | IC_50 | 22.3 | |

| Human Cdc25C | IC_50 | 56.9 | |

| Cdc25B | IC_50 | 125 | |

| MKP-1 (cellular) | IC_50 | 13,000 | |

| MKP-3 (cellular) | IC_50 | 13,000 |

Signaling Pathways and Cellular Consequences

The dual inhibition of Cdc25 and MKP-1 by this compound triggers a cascade of downstream events, ultimately leading to reduced cancer cell viability.

Cell Cycle Arrest

The primary consequence of Cdc25 inhibition is the arrest of the cell cycle. By preventing the dephosphorylation and activation of CDKs, this compound effectively halts cell cycle progression, with a pronounced block at the G2/M transition phase. This is a direct result of the inability of cells to activate the CDK1/Cyclin B1 complex, which is necessary for mitotic entry.

Induction of Apoptosis

This compound has been shown to induce apoptosis in colon cancer cells. This is mediated, at least in part, through the sustained activation of the ERK1/2 pathway following MKP-1 inhibition. The pro-apoptotic effects are evidenced by the upregulation of the cyclin-dependent kinase inhibitor p21 and the activation of caspases, including caspase-3, -7, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).

Downregulation of Cell Cycle Regulatory Proteins

Treatment with this compound leads to the downregulation of key cell cycle regulatory proteins, including CDK4 and CDK6. Concurrently, it upregulates the expression of the cell cycle inhibitor p21. This altered expression profile contributes to the overall anti-proliferative effects of the compound. Furthermore, this compound treatment reduces the phosphorylation of the retinoblastoma protein (Rb) on Ser795 and Ser807/811, further impeding cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

In Vitro Cdc25 Phosphatase Inhibition Assay

-

Principle: To determine the inhibitory constant (K_i) of this compound against recombinant human Cdc25 phosphatases.

-

Procedure (adapted from Lazo JS, et al. Mol Pharmacol. 2002):

-

Reactions are performed in a 96-well plate format.

-

Each well contains a reaction mixture of purified recombinant human Cdc25A, B, or C in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol.

-

The fluorogenic substrate O-methylfluorescein phosphate (OMFP) is added to each well.

-

This compound is added at various concentrations.

-

The reaction is incubated at 30°C.

-

The rate of OMFP dephosphorylation is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.

-

K_i values are calculated from competitive inhibition plots.

-

Cellular MKP-1 Inhibition Assay (Chemical Complementation)

-

Principle: To assess the ability of this compound to inhibit MKP-1 activity in intact cells.

-

Procedure (adapted from Vogt A, et al. Mol Cancer Ther. 2008):

-

HeLa cells are transiently transfected with a vector expressing myc-tagged MKP-1.

-

Cells are then stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA) to activate the ERK pathway.

-

This compound is added at various concentrations (e.g., a single high concentration of 20 µM or a dose-response range).

-

After incubation, cells are lysed, and the phosphorylation status of ERK is determined by Western blot analysis using phospho-specific ERK antibodies.

-

A decrease in ERK dephosphorylation (i.e., an increase in phospho-ERK levels) in the presence of this compound indicates inhibition of MKP-1.

-

IC_50 values are calculated from the dose-response curves.

-

Cell Viability (MTT) Assay

-

Principle: To measure the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

-

Procedure (adapted from Dubey NK, et al. Int J Mol Sci. 2018):

-

Colon cancer cell lines (e.g., SW480, SW620, DLD-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound (e.g., 0, 10, and 20 µM) for a specified period (e.g., 24 hours).

-

Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Cell Proliferation (BrdU Incorporation) Assay

-

Principle: To quantify the rate of DNA synthesis as a measure of cell proliferation.

-

Procedure (adapted from Dubey NK, et al. Int J Mol Sci. 2018):

-

Colon cancer cells are seeded in 96-well plates and treated with this compound (e.g., 10 and 20 µM) for 24 hours.

-

During the final hours of treatment, 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium.

-

The cells are then fixed, and the DNA is denatured to expose the incorporated BrdU.

-

A specific anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of incorporated BrdU.

-

Apoptosis (Annexin V/7-AAD) Assay

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity.

-

Procedure (adapted from Dubey NK, et al. Int J Mol Sci. 2018):

-

Colon cancer cells are treated with this compound (e.g., 20 µM) for 24 hours.

-

Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and 7-aminoactinomycin D (7-AAD) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-negative/7-AAD-negative cells are viable.

-

Annexin V-positive/7-AAD-negative cells are in early apoptosis.

-

Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

-

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Procedure (adapted from Dubey NK, et al. Int J Mol Sci. 2018):

-

Colon cancer cells are treated with this compound (e.g., 10 or 20 µM) for the desired time.

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p21, CDK4, CDK6, phospho-Rb, cleaved caspases, PARP, phospho-ERK, total ERK, and a loading control like actin).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Band intensities are quantified using densitometry software.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways affected by this compound.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis using Annexin V/7-AAD.

Conclusion

This compound is a valuable pharmacological tool for studying cell cycle regulation and MAPK signaling. Its dual inhibitory activity against Cdc25 phosphatases and MKP-1 provides a multi-pronged approach to inducing cell cycle arrest and apoptosis in cancer cells. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of novel anti-cancer agents targeting these critical cellular pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Kizuna is a novel mitotic substrate for CDC25B phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative eQTL and Mendelian randomization analysis reveals key genes in colorectal cancer | springermedizin.de [springermedizin.de]

- 4. CDC25A governs proliferation and differentiation of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

NSC 95397: A Selective Cdc25 Phosphatase Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

This guide provides a comprehensive technical overview of NSC 95397, a potent and selective inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases. Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and its impact on key cellular signaling pathways.

Core Concepts: Mechanism of Action and Selectivity

This compound is a naphthoquinone derivative that functions as an irreversible inhibitor of Cdc25 phosphatases by binding to their active site.[1][2] Cdc25 phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which in turn drive the transitions between different phases of the cell cycle.[1][3] By inhibiting Cdc25, this compound effectively blocks the G1/S and G2/M cell cycle transitions, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1]

The three human Cdc25 isoforms, Cdc25A, Cdc25B, and Cdc25C, play distinct roles in cell cycle progression. Cdc25A is primarily involved in the G1/S transition, while Cdc25B and Cdc25C are key for the G2/M transition. This compound exhibits potent inhibitory activity against all three isoforms.

Beyond its primary targets, this compound has also been shown to inhibit other dual-specificity phosphatases, notably Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1). This inhibition of MKP-1 leads to the sustained phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to the compound's anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colon cancer.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Cdc25 Isoforms

| Target | Inhibition Constant (Ki) | IC50 |

| Cdc25A | 32 nM | 22.3 nM |

| Cdc25B | 96 nM | 125 nM |

| Cdc25C | 40 nM | 56.9 nM |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| LS174T | Colon Cancer | 18.1 µM |

| MCF7 | Breast Cancer | 0.96 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cdc25 Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by recombinant Cdc25 phosphatases.

Materials:

-

Recombinant human Cdc25A, Cdc25B, or Cdc25C

-

Phosphatase substrate: O-Methyl fluorescein phosphate (OMFP) or a phosphorylated peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant Cdc25 enzyme to the assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding the OMFP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the cleaved substrate).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SW480, SW620, DLD-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for a specific duration (e.g., 24 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat the cells with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the Cdc25 and ERK signaling pathways after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p21, anti-CDK4, anti-CDK6, anti-phospho-Rb (Ser795, Ser807/811), anti-cleaved caspase-3, -7, -9, anti-PARP, anti-MKP-1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (e.g., 10 µM for 6 or 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: The Cdc25 signaling pathway and the inhibitory action of this compound.

Caption: The MKP-1/ERK1/2 signaling pathway and the effect of this compound.

Caption: Experimental workflow for evaluating the effects of this compound on cancer cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of Cdc25 phosphatases and the MKP-1/ERK signaling axis in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity makes it a promising lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore its potential in drug discovery.

References

NSC 95397: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 95397 is a potent, cell-permeable, and selective inhibitor of the Cdc25 family of dual-specificity phosphatases, which are key regulators of the eukaryotic cell cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the signaling pathways affected by this compound are also presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound, a quinone-containing compound, is chemically identified as 2,3-bis[(2-hydroxyethyl)thio]-1,4-naphthalenedione.[1] Its structure is characterized by a para-naphthoquinone core with two (2-hydroxyethyl)thio substituents.

| Property | Value | Reference |

| Molecular Formula | C14H14O4S2 | [2][3][4] |

| Molecular Weight | 310.4 g/mol | |

| IUPAC Name | 2,3-bis[(2-hydroxyethyl)thio]-1,4-naphthalenedione | |

| Synonyms | cdc25 inhibitor iv, PTP inhibitor XXIX | |

| CAS Number | 93718-83-3 | |

| Appearance | Crystalline solid | |

| Purity | ≥97% | |

| Solubility | Soluble in DMSO (up to 62 mg/mL) and ethanol. Insoluble in water. | |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C for up to one month. |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Cdc25 dual-specificity phosphatases, with demonstrated activity against Cdc25A, Cdc25B, and Cdc25C isoforms. These enzymes are crucial for cell cycle progression, as they dephosphorylate and activate cyclin-dependent kinases (CDKs). Specifically, Cdc25A is a primary substrate for CDK2, which governs the G1/S and intra-S checkpoints, while Cdc25C activates CDK1 to facilitate entry into mitosis at the G2/M checkpoint. By inhibiting Cdc25 phosphatases, this compound effectively induces cell cycle arrest, primarily at the G2/M phase, and inhibits cell proliferation in various cancer cell lines.

Beyond its effects on Cdc25, this compound also inhibits other dual-specificity phosphatases, including mitogen-activated protein kinase phosphatase-1 (MKP-1) and MKP3. Inhibition of MKP-1 by this compound leads to increased phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This sustained activation of ERK1/2 can, in turn, promote the expression of the CDK inhibitor p21 and induce apoptosis through a caspase-dependent mechanism.

Quantitative Inhibition Data

| Target | Inhibition Parameter | Value (nM) | Reference |

| Cdc25A | Ki | 32 | |

| Cdc25B | Ki | 96 | |

| Cdc25C | Ki | 40 | |

| Human Cdc25A | IC50 | 22.3 | |

| Human Cdc25B | IC50 | 125 | |

| Human Cdc25C | IC50 | 56.9 |

Signaling Pathways Modulated by this compound

The inhibitory actions of this compound impact key signaling pathways that regulate cell cycle progression and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines such as SW480, SW620, and DLD-1.

Materials:

-

Cancer cell lines (e.g., SW480, SW620, DLD-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in the Cdc25 and MKP-1 pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cdc25A, anti-p-CDK1, anti-MKP-1, anti-p-ERK1/2, anti-p21, anti-cleaved caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in a semi-solid medium.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Agarose

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in 6-well plates and allow it to solidify.

-

Resuspend cells in complete medium containing 0.3% agarose and the desired concentration of this compound.

-

Plate the cell-agarose suspension on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with or without this compound every 3-4 days to prevent drying.

-

Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow Visualization

Conclusion

This compound is a valuable research tool for studying the roles of Cdc25 and MKP-1 phosphatases in cell cycle regulation and oncogenesis. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising lead compound for the development of novel anticancer therapeutics. The information and protocols provided in this guide are intended to facilitate further investigation into the mechanism of action and potential clinical applications of this compound and its analogs.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NSC-95397 | Cell Signaling Technology [cellsignal.com]

- 3. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Foundational Research on NSC 95397 and Apoptosis Induction: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core foundational research of NSC 95397, focusing on its mechanism of action in inducing apoptosis. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a quinone-based small molecule that functions as a potent and selective inhibitor of dual-specificity phosphatases, primarily targeting the Cdc25 family (Cdc25A, B, and C) and Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1).[1][2][3][4][5] Its inhibitory activity against these phosphatases disrupts cell cycle progression and activates signaling pathways that lead to apoptosis.

-

Inhibition of Cdc25 Phosphatases: Cdc25 phosphatases are crucial for cell cycle progression by activating cyclin-dependent kinases (Cdks). This compound inhibits Cdc25A, Cdc25B, and Cdc25C, leading to cell cycle arrest, typically at the G2/M phase.

-

Inhibition of MKP-1: this compound also inhibits MKP-1, a phosphatase that dephosphorylates and inactivates Mitogen-activated Protein Kinases (MAPKs) like ERK1/2. By inhibiting MKP-1, this compound leads to the sustained phosphorylation and activation of the ERK1/2 pathway, which, in the context of colon cancer cells, has been shown to be pro-apoptotic.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Cdc25 Phosphatases

| Target | Ki (nM) | IC50 (nM) |

| Human Cdc25A | 32 | 22.3 |

| Human Cdc25B | 96 | 125 |

| Human Cdc25C | 40 | 56.9 |

| Data sourced from |

Table 2: Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

| SW480 | 9.9 |

| SW620 | 14.1 |

| DLD-1 | 18.6 |

| Data sourced from |

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis involves the modulation of key signaling molecules. The inhibition of MKP-1 by this compound leads to the activation of the ERK1/2 pathway. This sustained ERK1/2 activation upregulates the expression of the cyclin-dependent kinase inhibitor p21 and downregulates CDK4 and CDK6. The upregulation of p21 contributes to cell cycle arrest, while the modulation of CDKs affects the phosphorylation of the retinoblastoma protein (Rb). Ultimately, these events converge on the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-9, caspase-3, and caspase-7, and subsequent cleavage of PARP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until the cell monolayer spreads over the bottom of the wells.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20 µM) and incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µl of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 570-600 nm using a microplate reader.

Western blotting is used to detect specific proteins in a sample and is crucial for observing changes in apoptotic markers like cleaved caspases and PARP.

Protocol:

-

Cell Lysis: Treat cells with this compound, then harvest and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, -7, -9, PARP, p21, CDK4, CDK6, phospho-Rb, phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

This assay quantitatively measures the activity of specific caspases, such as caspase-3 and -7, which are key executioners of apoptosis.

Protocol:

-

Cell Lysis: Treat and lyse cells as described for Western blotting.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm. The fluorescence intensity is proportional to the caspase activity.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

References

- 1. NSC-95397 | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] this compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway | Semantic Scholar [semanticscholar.org]

- 5. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC 95397: A Potent Inducer of G2/M Phase Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC 95397 is a small molecule compound identified as a potent inhibitor of the cell division cycle 25 (Cdc25) family of dual-specificity phosphatases.[1][2][3][4][5] These enzymes are critical regulators of cell cycle progression, and their inhibition by this compound leads to cell cycle arrest, primarily at the G2/M transition, making it a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing G2/M phase cell cycle arrest. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Cdc25 Phosphatases

This compound exerts its primary biological effect through the potent and selective inhibition of Cdc25 dual-specificity phosphatases. The Cdc25 family, comprising Cdc25A, Cdc25B, and Cdc25C, plays a crucial role in dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle.

The G2/M Transition and the Role of Cdc25C

The transition from the G2 phase to mitosis (M phase) is a tightly regulated process controlled by the activation of the Cdk1/Cyclin B1 complex. Cdk1 is maintained in an inactive state during the G2 phase through inhibitory phosphorylation on Threonine 14 and Tyrosine 15 by the kinases Wee1 and Myt1. For entry into mitosis, these inhibitory phosphates must be removed, a task performed by the phosphatase Cdc25C.

This compound-Mediated Inhibition of Cdc25C

This compound directly inhibits the phosphatase activity of Cdc25C. This inhibition prevents the dephosphorylation and subsequent activation of the Cdk1/Cyclin B1 complex. As a result, cells are unable to overcome the G2 checkpoint and arrest in the G2/M phase of the cell cycle.

Quantitative Data: Inhibitory Potency and Cellular Effects

The inhibitory activity of this compound against Cdc25 phosphatases has been quantified in various studies. Furthermore, its effects on cell viability and protein expression in cancer cell lines have been documented.

Table 1: Inhibitory Activity of this compound against Cdc25 Phosphatases

| Parameter | Cdc25A | Cdc25B | Cdc25C | Reference |

| Ki (nM) | 32 | 96 | 40 | |

| IC50 (nM) | 22.3 | 125 | 56.9 |

Table 2: Cellular Effects of this compound in Colon Cancer Cell Lines (SW480, SW620, DLD-1)

| Parameter | Concentration | Duration | Effect | Reference |

| Cell Viability | 10 µM, 20 µM | 24 hours | Concentration-dependent decrease | |

| p21 Expression | 10 µM | 24 hours | Upregulation | |

| CDK4 Expression | 10 µM | 24 hours | Downregulation | |

| CDK6 Expression | 10 µM | 24 hours | Downregulation | |

| Rb Phosphorylation (Ser795, Ser807/811) | 10 µM | 24 hours | Reduction | |

| Cleaved Caspase-9, -3, -7, PARP | 20 µM | 24 hours | Significant increase | |

| ERK1/2 Phosphorylation (Thr202/Tyr204) | 10 µM | 6 hours | Enhancement |

Signaling Pathways Involved in this compound-Induced G2/M Arrest

The primary signaling pathway targeted by this compound leading to G2/M arrest is the Cdc25C/Cdk1/Cyclin B1 axis. However, other pathways, such as the MKP-1/ERK and p53/p21 pathways, are also implicated.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL stock)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).

-

Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the emission in the red channel (typically ~610 nm).

-

Data Analysis: Use appropriate software to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Methodological & Application

Preparation of NSC 95397 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of NSC 95397 stock solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of the Cdc25 dual-specificity phosphatases, which are key regulators of the cell cycle.[1][2][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This protocol outlines the necessary steps to achieve a stable and accurate stock solution for use in various biological assays.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C) with high potency.[2][3] These phosphatases play a crucial role in cell cycle progression by activating cyclin-dependent kinases (CDKs). Inhibition of Cdc25 phosphatases by this compound leads to cell cycle arrest, making it a valuable tool for cancer research and drug development. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

| Parameter | Value | Source |

| Molecular Weight | 310.38 g/mol | |

| Solubility in DMSO | 15 mg/mL | |

| 30 mg/mL | ||

| 62 mg/mL (199.74 mM) | ||

| Recommended Stock Concentration | 10 mM | |

| Storage of Lyophilized Powder | -20°C, desiccated | |

| Storage of Stock Solution in DMSO | -20°C for up to 1 month | |

| -80°C for up to 6 months |

Note: The solubility of this compound in DMSO can be affected by the purity of the solvent. It is highly recommended to use fresh, anhydrous DMSO to achieve maximum solubility.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (lyophilized)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibrate this compound: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.104 mg of this compound (Molecular Weight = 310.38 g/mol ).

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM stock solution, if you weighed 5 mg of the compound, you would add 1.61 mL of DMSO.

-

Vortexing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action.

Caption: Workflow for preparing this compound stock solution.

Caption: Mechanism of action of this compound.

Conclusion

Properly prepared and stored stock solutions of this compound are essential for obtaining reliable and reproducible results in cell-based assays and other experiments. By following this detailed protocol, researchers can ensure the integrity and activity of their this compound solutions. Always refer to the manufacturer's specific instructions for the lot of the compound being used.

References

Application Notes and Protocols for NSC 95397 in Cell Viability MTT Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing NSC 95397 in cell viability MTT assays. This compound is a potent small molecule inhibitor of dual-specificity phosphatases, offering a valuable tool for cancer research and drug development.

Introduction

This compound is recognized as a dual-specificity phosphatase inhibitor, primarily targeting Cdc25 phosphatases (Cdc25A, B, and C) and Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1).[1][2][3][4] Inhibition of these phosphatases plays a crucial role in cell cycle regulation and apoptosis. By targeting Cdc25, this compound can induce cell cycle arrest, while inhibition of MKP-1 can lead to the activation of downstream signaling pathways, such as the ERK1/2 pathway, promoting apoptosis in cancer cells.[2] This dual mechanism of action makes this compound a compound of significant interest for investigating cancer cell proliferation and survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability. It relies on the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the cytotoxic effects of compounds like this compound.

Data Presentation

The following tables summarize the reported IC50 values of this compound in various cancer cell lines, providing a reference for designing cell viability experiments.

Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| SW480 | Colon Carcinoma | 9.9 | 24 |

| SW620 | Colon Carcinoma | 14.1 | 24 |

| DLD-1 | Colon Carcinoma | 18.6 | 24 |

Data sourced from a study on the effects of this compound on colon cancer cells.

Table 2: IC50 Values of this compound in Human Breast Cancer Cell Line

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2 |

Data indicates the growth inhibitory IC50 when MCF-7 cells were exposed to this compound.

Table 3: Cell Lines Reported to be Sensitive to this compound (Qualitative Data)

| Cell Line | Cancer Type |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia |

| LOX IMVI | Melanoma |

| SK-MEL-5 | Melanoma |

An initial evaluation of this compound with the NCI 60 Tumor Cell Panel identified these cell lines as among the most sensitive.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedure for its evaluation, the following diagrams have been generated using the DOT language.

Caption: Signaling Pathway of this compound Action.

Caption: Experimental Workflow for MTT Assay.

Experimental Protocols

This section provides a detailed protocol for performing a cell viability MTT assay to evaluate the effects of this compound.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol

-

Cell Seeding:

-

Culture the chosen cancer cell line in complete medium until approximately 80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the IC50 range.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well, including the blank and vehicle controls.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

After this incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan, resulting in a purple solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis software (e.g., GraphPad Prism).

-

Conclusion

These application notes provide a framework for utilizing this compound in MTT-based cell viability assays. The provided data and protocols offer a starting point for researchers to investigate the anti-proliferative effects of this compound in various cancer cell lines. The dual mechanism of this compound, targeting both cell cycle progression and apoptosis signaling, makes it a valuable tool for cancer research and therapeutic development. It is recommended to optimize the experimental conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSC-95397 | Cell Signaling Technology [cellsignal.com]

- 4. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: NSC 95397 in Colon Cancer Cell Lines SW480 and SW620

These application notes provide a comprehensive overview of the use of NSC 95397, a small molecule inhibitor, in the context of colon cancer research, specifically focusing on the SW480 and SW620 cell lines. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a quinone-based small molecule compound identified as an inhibitor of dual-specificity phosphatases, including mitogen-activated protein kinase phosphatase-1 (MKP-1).[1][2][3] In colon cancer, MKP-1 is a key regulator of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in tumorigenesis and drug resistance.[1][2] this compound has been shown to suppress proliferation and induce apoptosis in colon cancer cells by inhibiting MKP-1, which leads to the activation of the ERK1/2 pathway.

The SW480 cell line is derived from a primary colon adenocarcinoma, while the SW620 cell line was established from a lymph node metastasis from the same patient, representing a model for cancer progression.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Key Molecular Effects | Cellular Outcomes |

| SW480 | 9.9 | Inhibition of MKP-1, increased phosphorylation of ERK1/2, upregulation of p21, activation of caspase-3, -7, and -9, and PARP cleavage. | Reduced cell viability, inhibition of anchorage-independent growth, cell cycle arrest, and induction of apoptosis. |

| SW620 | 14.1 | Inhibition of MKP-1, increased phosphorylation of ERK1/2, upregulation of p21, activation of caspase-3, -7, and -9, and PARP cleavage. | Reduced cell viability, inhibition of anchorage-independent growth, and induction of apoptosis. |

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound in SW480 and SW620 colon cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on SW480 and SW620 cells.

Materials:

-

SW480 and SW620 cell lines

-

DMEM or other suitable culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed SW480 and SW620 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24 to 48 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in SW480 and SW620 cells treated with this compound using flow cytometry.

Materials:

-

SW480 and SW620 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentration of this compound (e.g., 20 µM) for 24 hours.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in SW480 and SW620 cells following treatment with this compound.

Materials:

-

SW480 and SW620 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MKP-1, anti-p-ERK1/2, anti-ERK1/2, anti-p21, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 6 hours for p-ERK1/2, 24 hours for other proteins).

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

References

- 1. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: NSC 95397 Treatment for Inducing Apoptosis in Neuroendocrine Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 95397 is a small molecule inhibitor with demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been identified as an inducer of apoptosis in neuroendocrine tumor (NET) cells, a type of cancer that is often resistant to conventional therapies.[1] These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in NET cells, including detailed experimental protocols and a summary of its proposed mechanism of action.

This compound is a dual-specificity phosphatase inhibitor, targeting both Cdc25 phosphatases and Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1).[2][3][4][5] Inhibition of these phosphatases leads to cell cycle arrest and the activation of apoptotic signaling pathways. This document outlines the necessary procedures to study the pro-apoptotic effects of this compound on the human pancreatic carcinoid cell line, BON-1, and the human typical bronchial carcinoid cell line, NCI-H727.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on neuroendocrine tumor cells. It is important to note that while dose-dependent effects have been observed, specific IC50 values for BON-1 and NCI-H727 cells were not available in the reviewed literature.

Table 1: Effect of this compound on Apoptosis Induction in Neuroendocrine Tumor Cells

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect on Apoptosis |

| BON-1 | 5.4, 27, 67.5 | 48, 72 | Dose-dependent increase in caspase-3 activation and nuclear fragmentation/condensation. |

| NCI-H727 | 5.4, 27, 67.5 | 48, 72 | Dose-dependent increase in caspase-3 activation. |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Neuroendocrine Tumor Cells

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect on MMP |

| BON-1 | 5.4, 27, 67.5 | 24 | No significant changes observed. |

| NCI-H727 | 5.4, 27, 67.5 | 24 | No significant changes observed. |

Note: The original study noted that the lack of change in MMP at 24 hours might be due to the relatively long drug exposure time, suggesting earlier time points might reveal effects on mitochondrial-mediated apoptosis.

Proposed Signaling Pathways

The pro-apoptotic effect of this compound in neuroendocrine tumor cells is thought to be mediated through the inhibition of Cdc25 phosphatases and the MKP-1/ERK1/2 signaling pathway. The following diagrams illustrate these proposed mechanisms.

Experimental Workflow

The following diagram outlines the general workflow for investigating the apoptotic effects of this compound on neuroendocrine tumor cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis in neuroendocrine tumor cells. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Cell Culture and Treatment

-

Cell Lines:

-

BON-1 (human pancreatic carcinoid)

-

NCI-H727 (human typical bronchial carcinoid)

-

-

Culture Medium:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 5.4 µM, 27 µM, and 67.5 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

-

Treatment Procedure:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Remove the existing medium and replace it with a fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Protocol 2: Multiparametric High-Content Screening Assay for Apoptosis

This assay simultaneously measures nuclear morphology, caspase-3 activation, and mitochondrial membrane potential.

-

Reagents:

-

Hoechst 33342 (for nuclear staining)

-

A fluorescein-tagged probe that covalently binds to active caspase-3 (e.g., a FLICA reagent)

-

A dye to detect mitochondrial membrane potential (e.g., Chloromethyl-X-rosamine or TMRE)

-

Fixation and permeabilization buffers

-

-

Procedure:

-

Culture and treat cells in 96-well plates as described in Protocol 1.

-

At the end of the incubation period, add the fluorescent probes for caspase-3 and mitochondrial membrane potential to the live cells and incubate according to the manufacturer's instructions.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells if required for the caspase probe.

-

Stain the nuclei with Hoechst 33342.

-

Wash the cells again with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using an automated high-content imaging system (e.g., ArrayScan VTI).

-

Use appropriate filter sets for each fluorescent probe.

-

Analyze the images using image analysis software to quantify:

-

Nuclear Condensation and Fragmentation: Measure the intensity and size of the Hoechst-stained nuclei.

-

Caspase-3 Activation: Measure the fluorescence intensity of the active caspase-3 probe within the cells.

-

Mitochondrial Membrane Potential: Measure the fluorescence intensity of the MMP-sensitive dye.

-

-

Protocol 3: Colorimetric Caspase-3 Activity Assay

This protocol provides a quantitative measure of caspase-3 activity in cell lysates.

-

Reagents:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

-

Procedure:

-

Culture and treat cells in larger culture dishes (e.g., 60 mm or 100 mm) as described in Protocol 1.

-

After treatment, harvest the cells by scraping or trypsinization.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in the provided lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Normalize the results to the protein concentration and express as fold-change relative to the vehicle control.

-

Protocol 4: Mitochondrial Membrane Potential (MMP) Assay

This protocol uses a fluorescent dye to assess changes in MMP.

-

Reagents:

-

MMP-sensitive fluorescent dye (e.g., TMRE or JC-1)

-

FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

-

-

Procedure:

-

Culture and treat cells in a 96-well black-walled, clear-bottom plate as described in Protocol 1.

-

Include a set of wells to be treated with FCCP as a positive control.

-

Towards the end of the this compound treatment period, add the MMP-sensitive dye to the culture medium and incubate for the time recommended by the manufacturer (typically 15-30 minutes).

-

Wash the cells with a warm buffer (e.g., PBS or Hanks' Balanced Salt Solution).

-

-

Data Analysis:

-

Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen dye.

-

For JC-1, measure both green (monomers, indicating low MMP) and red (aggregates, indicating high MMP) fluorescence and calculate the red/green fluorescence ratio.

-

For TMRE, a decrease in fluorescence intensity indicates a loss of MMP.

-

Express the results as a percentage of the vehicle-treated control.

-

Conclusion

This compound is a promising compound for inducing apoptosis in neuroendocrine tumor cells. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to determine the precise IC50 values in various NET cell lines and to further elucidate the specific signaling pathways involved in this compound-mediated apoptosis in this cancer type. The methodologies described herein will facilitate these future investigations and contribute to the development of novel therapeutic strategies for neuroendocrine tumors.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NSC-95397 | Cell Signaling Technology [cellsignal.com]

- 5. This compound Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming NSC 95397 Solubility Issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of NSC 95397 during in vitro experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing and using this compound in aqueous-based experimental settings.

Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Media

-

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium or aqueous buffer, a precipitate forms immediately. What is happening and how can I prevent this?

-

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment of the media when the DMSO concentration is significantly diluted. Here are several strategies to prevent this:

-

Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to a level below its aqueous solubility limit.

-

Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, employ a serial dilution method. A recommended approach is to first create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) serum-free media or PBS. Then, add this intermediate dilution to the final volume of your complete, pre-warmed cell culture media.

-

Maintain Temperature: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions. Lower temperatures can decrease the solubility of the compound.

-

Rapid Mixing: When adding the this compound stock or intermediate dilution to the aqueous medium, ensure rapid and thorough mixing by gently vortexing or swirling the container. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

-

Issue 2: Delayed Precipitation of this compound in Culture Media

-

Question: My this compound solution in cell culture media appears clear initially, but after a few hours or days in the incubator, I observe a cloudy or crystalline precipitate. What could be the cause?

-

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.

-

Media Components Interaction: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. If this is suspected, trying a different basal media formulation might be beneficial.

-